Annopentocin A

Vue d'ensemble

Description

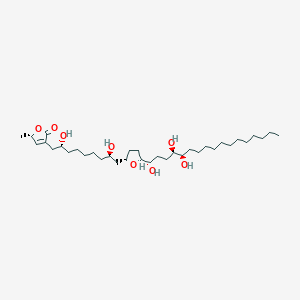

Annopentocin A is a naturally occurring compound belonging to the class of annonaceous acetogenins. These compounds are waxy derivatives of fatty acids, typically containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl-substituted alpha, beta-unsaturated gamma-lactone . This compound is known for its potential biological activities, including anticancer properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Annopentocin A involves multiple steps, starting from the extraction of precursors from the Annona muricata plant. The key steps include:

Extraction: The leaves, bark, and seeds of Annona muricata are subjected to solvent extraction using ethyl acetate.

Purification: The crude extract is then purified using chromatographic techniques to isolate this compound.

Chemical Synthesis: The isolated compound undergoes further chemical reactions to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves large-scale extraction from Annona muricata, followed by purification and chemical synthesis to enhance yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Annopentocin A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional hydroxyl groups or convert existing hydroxyl groups to carbonyl groups.

Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products: The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound, which may exhibit different biological activities .

Applications De Recherche Scientifique

Mécanisme D'action

Annopentocin A exerts its effects primarily through the inhibition of mitochondrial complex I, leading to the disruption of cellular respiration and induction of apoptosis in cancer cells . The compound also modulates various signaling pathways involved in cell survival and proliferation, making it a potent anticancer agent .

Comparaison Avec Des Composés Similaires

Annopentocin A is unique among annonaceous acetogenins due to its specific structural features and biological activities. Similar compounds include:

Bullatacin: Another potent acetogenin with strong anticancer properties.

Muricoreacin: Known for its anti-inflammatory and anticancer activities.

Annomuricatina: Exhibits a broad spectrum of biological activities, including antibacterial and antifungal properties

This compound stands out due to its specific mechanism of action and higher potency in inducing apoptosis in cancer cells compared to other acetogenins .

Activité Biologique

Annopentocin A, a notable acetogenin derived from the plant Annona muricata, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment. This article delves into the compound's mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

This compound belongs to a class of compounds known as acetogenins, which are primarily found in the Annonaceae family. These compounds have been shown to exhibit significant cytotoxic properties against various cancer cell lines. The structural characteristics of this compound include hydroxyl functional groups and a unique lactone structure that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit mitochondrial function in cancer cells. Key mechanisms include:

- Inhibition of Mitochondrial Complex I : this compound disrupts ATP production by inhibiting NADH:ubiquinone oxidoreductase, leading to energy depletion in cancer cells and subsequent apoptosis .

- Induction of Apoptosis : The compound promotes apoptosis through the modulation of Bcl-2 family proteins, enhancing the expression of pro-apoptotic factors like Bax while downregulating anti-apoptotic factors .

- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

In Vitro Studies

Research has demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from recent studies:

These studies indicate that this compound exhibits potent cytotoxicity against a variety of cancer types, highlighting its potential as an anticancer agent.

In Vivo Studies

A case study involving a 66-year-old woman treated with extracts containing this compound revealed significant tumor reduction in breast cancer, supporting its efficacy in clinical applications . Additionally, animal studies have shown that administration of this compound can lead to reduced tumor sizes and improved survival rates in models of colon and breast cancer .

Research Findings

Recent reviews and meta-analyses have consolidated findings regarding the biological activities associated with Annona muricata. Key points include:

- Antitumor Activity : Acetogenins from Annona muricata, including this compound, selectively target cancer cells without affecting normal cells, making them promising candidates for targeted therapies .

- Antioxidant Properties : These compounds also exhibit radical scavenging activities, contributing to their overall anticancer effects by reducing oxidative stress within cells .

- Potential for Multidrug Resistance Reversal : In silico studies suggest that acetogenins may reverse multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapy agents .

Propriétés

IUPAC Name |

(2S)-4-[(2R,8R)-2,8-dihydroxy-9-[(2S,5S)-5-[(1S,4R,5R)-1,4,5-trihydroxyheptadecyl]oxolan-2-yl]nonyl]-2-methyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-15-18-31(38)32(39)20-21-33(40)34-22-19-30(43-34)25-29(37)17-14-12-13-16-28(36)24-27-23-26(2)42-35(27)41/h23,26,28-34,36-40H,3-22,24-25H2,1-2H3/t26-,28+,29+,30-,31+,32+,33-,34-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRYGZNEAVBQEP-DWFITEHMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(CCC(C1CCC(O1)CC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@@H](CC[C@@H]([C@@H]1CC[C@H](O1)C[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501102002 | |

| Record name | (5S)-3-[(2R,8R)-2,8-Dihydroxy-9-[(2S,5S)-tetrahydro-5-[(1S,4R,5R)-1,4,5-trihydroxyheptadecyl]-2-furanyl]nonyl]-5-methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501102002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184093-44-5 | |

| Record name | (5S)-3-[(2R,8R)-2,8-Dihydroxy-9-[(2S,5S)-tetrahydro-5-[(1S,4R,5R)-1,4,5-trihydroxyheptadecyl]-2-furanyl]nonyl]-5-methyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184093-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S)-3-[(2R,8R)-2,8-Dihydroxy-9-[(2S,5S)-tetrahydro-5-[(1S,4R,5R)-1,4,5-trihydroxyheptadecyl]-2-furanyl]nonyl]-5-methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501102002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Annopentocin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.